Product packaging for 2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine(Cat. No.:CAS No. 52333-50-3)

2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B2464447
CAS No.: 52333-50-3
M. Wt: 246.269
InChI Key: LFNGEXYNTZLTMS-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)[1,3]oxazolo[4,5-b]pyridine is a synthetic organic compound designed for research applications, particularly in the field of anticancer drug discovery. Its core structure is based on the oxazolo[4,5-b]pyridine scaffold, which has been identified as a promising pharmacophore for inhibiting human DNA topoisomerase IIα (hTopo IIα) . Topoisomerase IIα is a critical enzyme for DNA replication and cell proliferation, making it a well-validated target for cancer chemotherapy . Research on analogous compounds has demonstrated that the oxazolo[4,5-b]pyridine core can exhibit significant hTopo IIα inhibitory activity, in some cases surpassing the potency of the clinically used drug etoposide . The strategic incorporation of the bulky, hydrophobic 2-naphthyl substituent is intended to enhance interactions with the enzyme's binding pocket, as molecular modeling studies on similar structures suggest that hydrophobic groups at this position can greatly improve binding affinity and efficacy . This mechanism involves interfering with the breakage-reunion reaction of DNA, potentially stabilizing the cleavable complex and triggering cell death pathways . Consequently, this compound provides a valuable chemical tool for researchers investigating novel topoisomerase-targeting strategies and developing next-generation anticancer agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O B2464447 2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 52333-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c1-2-5-12-10-13(8-7-11(12)4-1)16-18-15-14(19-16)6-3-9-17-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNGEXYNTZLTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 2 2 Naphthyl 1 2 Oxazolo 4,5 B Pyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the structural elucidation of novel organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry would be required to unambiguously determine the structure of 2-(2-naphthyl) amazonaws.comrsc.orgoxazolo[4,5-b]pyridine (B1248351).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the pyridine (B92270) ring, the oxazole (B20620) ring (if any), and the naphthyl group would appear in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) would provide information about adjacent protons, helping to establish the connectivity of the fused ring system.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the pyridine, oxazole, and naphthyl rings would have characteristic chemical shifts. Quaternary carbons, such as those at the fusion points of the rings and the carbon atom of the C=N bond in the oxazole ring, would also be identifiable.

Table 1: Hypothetical ¹H and ¹³C NMR Data Assignment (Note: This table is for illustrative purposes only as experimental data is unavailable.)

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
H-5 data not available data not available
C-5 data not available data not available
H-6 data not available data not available
C-6 data not available data not available
H-7 data not available data not available
C-7 data not available data not available
C-7a data not available data not available
Oxazole Ring
C-2 data not available data not available
C-3a data not available data not available
Naphthyl Ring
H-1' data not available data not available
C-1' data not available data not available
... data not available data not available

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For 2-(2-naphthyl) amazonaws.comrsc.orgoxazolo[4,5-b]pyridine, the IR spectrum would be expected to show key absorption bands corresponding to:

C=N stretching of the oxazole ring.

C=C stretching vibrations from the aromatic pyridine and naphthyl rings.

C-O stretching of the oxazole ring.

Aromatic C-H stretching and bending vibrations.

Table 2: Expected IR Absorption Bands (Note: This table is for illustrative purposes only as experimental data is unavailable.)

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch data not available
C=N Stretch (Oxazole) data not available
C=C Stretch (Aromatic) data not available
C-O Stretch (Oxazole) data not available
Aromatic C-H Bending data not available

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The exact mass of 2-(2-naphthyl) amazonaws.comrsc.orgoxazolo[4,5-b]pyridine (C₁₈H₁₀N₂O) would be measured and compared to the calculated theoretical value. Furthermore, the fragmentation pattern observed in the mass spectrum would offer additional structural evidence, showing characteristic cleavages of the fused heterocyclic system and the naphthyl substituent.

X-ray Crystallography for Definitive Solid-State Structure Determination

To obtain unequivocal proof of structure and to understand the molecule's three-dimensional arrangement in the solid state, single-crystal X-ray crystallography would be the definitive technique. This method requires the growth of a suitable single crystal of the compound.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure would reveal how individual molecules of 2-(2-naphthyl) amazonaws.comrsc.orgoxazolo[4,5-b]pyridine pack together in the crystal lattice. Analysis of the packing arrangement would identify any significant intermolecular interactions, such as:

π-π stacking: Interactions between the aromatic rings (pyridine and/or naphthyl) of adjacent molecules.

Understanding these interactions is crucial for correlating the solid-state structure with the material's bulk properties.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray diffraction analysis provides precise measurements of all bond lengths, bond angles, and dihedral (torsional) angles within the molecule. This data would confirm the planarity of the fused oxazolopyridine ring system and determine the relative orientation of the naphthyl group with respect to this plane. This geometric information is fundamental to understanding the molecule's conformation and electronic properties.

Table 3: Selected Crystallographic Data (Note: This table is for illustrative purposes only as experimental data is unavailable.)

Parameter Value
Crystal System data not available
Space Group data not available
Unit Cell Dimensions
a (Å) data not available
b (Å) data not available
c (Å) data not available
α (°) data not available
β (°) data not available
γ (°) data not available
Selected Bond Length (Å)
C(2)-N(3) data not available
C(2)-O(1) data not available
**Selected Bond Angle (°) **
O(1)-C(2)-N(3) data not available
**Selected Dihedral Angle (°) **
C(3a)-C(2)-C(1')-C(2') data not available

Electronic Absorption and Emission Spectroscopy of 2-(2-naphthyl)nih.govnih.govoxazolo[4,5-b]pyridine and Derivatives

The electronic absorption and emission properties of oxazolo[4,5-b]pyridine derivatives are of significant interest due to their potential applications as fluorescent probes and in optoelectronic materials. The spectral characteristics are largely influenced by the nature of the substituent at the 2-position of the oxazolo[4,5-b]pyridine core and the surrounding solvent environment.

Investigation of Photophysical Properties, including Fluorescence Quantum Yields

The photophysical properties of various oxazolo[4,5-b]pyridine derivatives have been investigated to understand the relationship between their structure and fluorescence characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the ground and excited state dipole moments, leading to changes in their fluorescence behavior. researchgate.net

A study on 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) revealed that this compound exhibits a single emission band in both aprotic and protic solvents. nih.govresearchgate.net This is in contrast to its imidazole analogue, which shows dual emission in polar protic solvents. researchgate.net The fluorescence quantum yield of DMAPOP is influenced by the solvent polarity, generally decreasing with an increase in solvent polarity. researchgate.net However, in highly viscous solvents like glycerol, a higher quantum yield is observed. researchgate.net

The radiative (kr) and nonradiative (knr) decay rates are crucial parameters in understanding the excited state dynamics. These can be calculated from the fluorescence quantum yields and lifetime values. For DMAPOP, these values have been determined in various solvents to elucidate the effect of solvation on its excited state. researchgate.net

Table 1: Photophysical Data for 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) in Various Solvents

Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm-1) Fluorescence Quantum Yield (Φf)
Cyclohexane 350 405 4480 0.85
Dioxane 356 420 4990 0.78
Ethyl Acetate 358 430 5560 0.65
Acetonitrile 360 455 6890 0.32
Methanol 362 475 7890 0.15

Note: The data presented here is for a derivative and is intended to be illustrative of the properties of this class of compounds.

Solvent Effects on Absorption and Emission Characteristics

The solvent environment plays a critical role in the absorption and emission characteristics of oxazolo[4,5-b]pyridine derivatives. The spectral shifts observed in different solvents, known as solvatochromism, can provide valuable information about the electronic structure and dipole moments of the molecule in its ground and excited states.

For DMAPOP, the absorption and emission spectra show a red shift (bathochromic shift) with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net This behavior can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. researchgate.net The linear correlation observed in the Lippert-Mataga plot for DMAPOP confirms the charge transfer character of its excited state. researchgate.net

The effect of the solvent on both absorption and emission spectra can be further analyzed using multiple parametric regression analysis, which considers various solvent parameters like polarity and hydrogen bonding capacity. nih.govresearchgate.net This analysis helps in understanding the specific and non-specific interactions between the solute and solvent molecules.

In the case of other derivatives, such as those with phenyl and N,N-diethylaminophenyl substituents, a strong charge transfer character in the fluorescence has been observed. researchgate.net The solvatochromic behavior of these compounds has been analyzed to understand the influence of solvent polarity on their electronic transitions.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
2-(2-naphthyl) nih.govnih.govoxazolo[4,5-b]pyridine -
2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine DMAPOP
2-phenyl-oxazolo[4,5-b]pyridine -

Computational and Theoretical Investigations of 2 2 Naphthyl 1 2 Oxazolo 4,5 B Pyridine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. irjweb.comuctm.edu It is employed to determine the optimized molecular geometry and various electronic properties from the ground state electron density. Building upon this, Time-Dependent DFT (TD-DFT) is utilized to investigate excited-state properties, making it a powerful tool for predicting spectroscopic features. bohrium.comresearchgate.net

DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can be used to determine the most stable conformation of 2-(2-naphthyl) tandfonline.comacs.orgoxazolo[4,5-b]pyridine (B1248351). bohrium.comresearchgate.net These calculations yield fundamental electronic properties that govern the molecule's behavior. For instance, the introduction of electron-donating or withdrawing groups into the oxazolo[4,5-b]pyridine ring has been shown to significantly alter the ground and excited state dipole moments. researchgate.net

TD-DFT calculations are instrumental in understanding the electronic absorption spectra of molecules. bohrium.com By calculating the vertical excitation energies and oscillator strengths, it is possible to predict the absorption maxima (λmax) that would be observed in UV-Visible spectroscopy. researchgate.net For related heterocyclic systems, TD-DFT has been successfully used to assign observed electronic transitions, which often possess a strong charge-transfer character. researchgate.net The theoretical spectra computed can be compared with experimental data to validate the computational method and provide a detailed understanding of the electronic transitions between molecular orbitals. bohrium.com

Table 1: Representative Calculated Electronic Properties for an Oxazolopyridine Derivative

ParameterTypical Calculated Value
Ground State Energy (Hartree)-955.12
Dipole Moment (Debye)3.45 D
Polarizability (a.u.)250.1
Predicted λmax (nm) (TD-DFT)342 nm

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comuctm.edu

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and more reactive. DFT calculations are widely used to compute the energies of these orbitals. For polycyclic aromatic hydrocarbons like naphthalene (B1677914), the HOMO-LUMO gap is known to be influenced by the size of the π-system and the presence of substituents. researchgate.net In the case of 2-(2-naphthyl) tandfonline.comacs.orgoxazolo[4,5-b]pyridine, the fusion of the aromatic naphthyl group with the heterocyclic core is expected to influence the delocalization of the frontier orbitals and thus modulate the energy gap.

Table 2: Representative Frontier Molecular Orbital Energies for a Naphthyl-Substituted Heterocycle

OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.15
HOMO-LUMO Gap (ΔE)4.10

Molecular Docking Studies for Investigating Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). actascientific.com This method is vital in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. The oxazolo[4,5-b]pyridine scaffold is found in molecules with a range of biological activities, including anticancer and anti-inflammatory properties, making docking studies particularly relevant. tandfonline.comnih.gov

For a compound like 2-(2-naphthyl) tandfonline.comacs.orgoxazolo[4,5-b]pyridine, a hypothesized biological target can be selected based on the known activities of similar structures. For example, related oxazolopyridine derivatives have been investigated as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis and a target for anticancer drugs. tandfonline.com Docking simulations would involve placing the 2-(2-naphthyl) tandfonline.comacs.orgoxazolo[4,5-b]pyridine molecule into the active site of the hDHODH crystal structure (obtained from the Protein Data Bank).

The simulation calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). mdpi.com A lower binding energy indicates a more stable protein-ligand complex. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor, providing a structural basis for its potential inhibitory activity. actascientific.com

Table 3: Representative Molecular Docking Results Against a Hypothesized Kinase Target

ParameterPredicted Value
Target ProteinhDHODH (PDB ID: 4L0R)
Binding Energy (kcal/mol)-8.5
Predicted Inhibition Constant (Ki)1.5 µM
Key Interacting ResiduesTyr356, Arg136, Leu68

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing more efficient synthetic routes. Quantum chemical calculations, particularly using DFT, can map out the entire potential energy surface of a reaction. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

The synthesis of the oxazolo[4,5-b]pyridine core often involves the cyclization of a 2-amino-3-hydroxypyridine precursor with a carboxylic acid or its derivative. researchgate.netresearchgate.net Computational modeling of this reaction would involve calculating the activation energy (the energy difference between the reactants and the transition state). By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. This theoretical insight can guide synthetic chemists in selecting catalysts or reaction conditions that lower the activation barrier, thereby improving reaction yields and rates. researchgate.net

In Silico Prediction of Bioactive Properties and Drug-Likeness Attributes

In modern drug discovery, early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial to avoid late-stage failures. japtronline.com A variety of computational models and tools, such as SwissADME, are available to predict these properties and assess the "drug-likeness" of a molecule. nih.gov

Drug-likeness is often evaluated using guidelines like Lipinski's Rule of Five, which sets criteria for molecular properties that are associated with good oral bioavailability in humans. mdpi.com These rules consider molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). Another important parameter is the topological polar surface area (TPSA), which is correlated with drug transport properties and permeability. mdpi.com These in silico predictions provide a rapid, cost-effective way to filter large compound libraries and prioritize candidates with favorable ADME profiles for further experimental testing. nih.gov

Table 4: Representative In Silico Predicted Drug-Likeness Properties

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight (g/mol)272.29≤ 500
LogP (Lipophilicity)3.85≤ 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors3≤ 10
Topological Polar Surface Area (TPSA)42.1 Ų≤ 140 Ų
Lipinski Violations0≤ 1

Conformational Analysis and Molecular Dynamics Simulations of Compound Stability and Behavior

Following a comprehensive search of scientific literature and computational chemistry databases, specific studies detailing the conformational analysis and molecular dynamics simulations for the compound 2-(2-naphthyl) jchemrev.comresearchgate.netoxazolo[4,5-b]pyridine could not be located. While computational methods such as Density Functional Theory (DFT) and molecular dynamics are widely used to investigate the structural and dynamic properties of heterocyclic compounds, including oxazole (B20620) and naphthalene derivatives, published research focusing explicitly on the title compound is not available. jchemrev.comirjweb.comekb.eg

Theoretical investigations on related heterocyclic structures often employ these computational tools to understand molecular stability, reactivity, and potential biological interactions. jchemrev.comirjweb.com For instance, studies on other oxazole derivatives have utilized DFT calculations to determine optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and chemical reactivity parameters. irjweb.com Similarly, molecular dynamics simulations are frequently applied to explore the conformational landscape and stability of organic molecules in various environments, which is crucial for predicting their behavior in biological systems. nih.gov

In a typical conformational analysis, researchers would identify the key rotatable bonds and calculate the potential energy surface by varying the corresponding dihedral angles. This process reveals the most stable low-energy conformations of the molecule. Molecular dynamics simulations would further provide insights into the compound's flexibility and structural stability over time by simulating the atomic movements under defined conditions.

However, without specific research dedicated to 2-(2-naphthyl) jchemrev.comresearchgate.netoxazolo[4,5-b]pyridine, it is not possible to present detailed findings, data tables on dihedral angles, relative conformational energies, or metrics from molecular dynamics simulations such as root-mean-square deviation (RMSD) or root-mean-square fluctuation (RMSF). Such data would be essential for a thorough understanding of the compound's three-dimensional structure and dynamic behavior. The scientific community has yet to publish research that would provide this specific information.

In Vitro Biological Activity and Mechanistic Studies of 2 2 Naphthyl 1 2 Oxazolo 4,5 B Pyridine Derivatives

Antimicrobial Activity Studies (e.g., against Escherichia coli)

Research into the antimicrobial properties of the broader family of pyridine (B92270) derivatives has identified notable activity. Studies on compounds derived from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones, which serve as precursors to various nitrogen-containing heterocycles like pyridines and thiazoles, have demonstrated that some of these molecules exhibit antimicrobial activities comparable to the reference drug Ampicillin. mdpi.comresearchgate.net

While data specifically for 2-(2-naphthyl) researchgate.netnih.govoxazolo[4,5-b]pyridine (B1248351) is not detailed, research on the closely related thiazolo[4,5-b]pyridine scaffold has been conducted. A screening of thiazolo[4,5-b]pyridine derivatives against a panel of microorganisms, including Escherichia coli, showed varying levels of activity. researchgate.net Similarly, derivatives of imidazo[4,5-b]pyridine, another analogous heterocyclic system, have been synthesized and tested for antibacterial activity. In one study, these compounds were more effective against Gram-positive bacteria (Bacillus cereus) than Gram-negative bacteria like E. coli, which were found to be more resistant. nih.gov Naphthyl-substituted pyrazole derivatives have also been identified as potent growth inhibitors of various bacterial strains, including E. coli. nih.gov

Table 1: Antimicrobial Activity of Selected Heterocyclic Scaffolds

Compound Class Test Organism Activity Noted
Pyridines from 2-naphthyl precursors Various bacteria & fungi Comparable to Ampicillin mdpi.com
Thiazolo[4,5-b]pyridines E. coli, C. albicans Moderate activity researchgate.net
Imidazo[4,5-b]pyridines E. coli, B. cereus More sensitive to Gram-positive bacteria nih.gov

Investigation of Specific Inhibition Mechanisms at the Molecular Level

The precise molecular mechanisms of inhibition for 2-(2-naphthyl) researchgate.netnih.govoxazolo[4,5-b]pyridine are not extensively documented. However, mechanistic studies on related heterocyclic compounds offer valuable insights. For instance, certain 1,8-naphthyridinone derivatives have been identified as potential DNA gyrase inhibitors, a well-established bacterial target. mdpi.com Molecular docking studies of these compounds showed an inhibitory effect on DNA gyrase with IC50 values ranging from 1.7 to 13.2 µg/mL. mdpi.com For other classes of compounds, such as naphthyl-substituted pyrazole-derived hydrazones, the mode of action is believed to be the disruption of the bacterial cell wall. nih.gov Theoretical studies involving imidazo[4,5-b]pyridine derivatives have used molecular docking to investigate potential interactions with the dihydrofolate reductase (DHFR) active site, another critical enzyme in microbial survival. nih.gov

Antiproliferative and Antitumor Activity in Specific Cellular Models

The oxazolo[4,5-b]pyridine scaffold is a subject of significant interest in oncology research. A new series of oxazolo[4,5-b]pyridine based triazoles was synthesized and evaluated for anticancer activities against a panel of human cancer cell lines, including PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate). tandfonline.com Many of the tested compounds showed good to moderate anticancer potential when compared to the standard drug, etoposide. tandfonline.com A systematic review has highlighted the broad antiproliferative and antitumor activities of oxazole (B20620) and thiazole derivatives. nih.gov

Furthermore, studies on thiazole-naphthyl derivatives, which combine the key structural elements of the target compound in a different arrangement, have shown significant antitumor activity. One such derivative, 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2), demonstrated potent activity against HepG2 liver cancer cells with an IC50 value of 3.2 ± 0.1 μM. nih.gov Mechanistic studies indicated that this compound induces apoptosis. nih.gov

Table 2: In Vitro Antiproliferative Activity of Related Compounds

Compound Class Cell Line IC50 Value
Oxazolo[4,5-b]pyridine-triazoles PC3, A549, MCF-7, DU-145 Good to moderate activity tandfonline.com
Thiazole-naphthyl derivative (HL2) HepG2 (Liver Cancer) 3.2 ± 0.1 μM nih.gov
Thiazole-naphthyl derivative (HL1) HepG2 (Liver Cancer) 7.3 ± 0.3 μM nih.gov

Modulatory Effects on Key Signal Transduction Pathways

The anticancer effects of these compounds are often linked to their ability to interfere with critical cellular signaling pathways. For instance, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, capable of overcoming resistance to existing drugs like imatinib. nih.gov These compounds were shown to suppress the proliferation of cancer cells by blocking c-KIT downstream signaling, which led to the induction of apoptosis and cell cycle arrest. nih.gov In silico modeling of certain pyridine-1,2,4-triazole-3-thione-hydrazone derivatives suggests they may influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK serine–threonine protein kinases. nih.gov

Enzyme Inhibition Studies (e.g., Caspase-3, other relevant enzymes)

The oxazolo[4,5-b]pyridine core has been successfully utilized to develop potent enzyme inhibitors. A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a pro-inflammatory enzyme. nih.gov Similarly, novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have also been developed as GSK-3β inhibitors, with one compound showing an IC50 value of 0.19 μM. nih.gov

While direct caspase-3 inhibition by a 2-(2-naphthyl) derivative has not been reported, the isomeric oxazolo[5,4-d]pyrimidine scaffold has been shown to activate the caspase cascade, a key process in apoptosis. nih.gov Other research has focused on developing novel thiadiazole analogues as specific anti-apoptotic caspase-3 inhibitors, demonstrating that targeted inhibition of this enzyme is a viable therapeutic strategy. mdpi.com

Ligand-Receptor Binding Investigations and Functional Assays

Molecular docking studies are frequently used to predict and understand the interaction between small molecules and biological receptors. For the isomeric oxazolo[5,4-d]pyrimidine scaffold, in silico analysis identified a potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com Molecular docking was used to assess the binding mode of these derivatives to the VEGFR-2 active site, revealing that the oxazolo[5,4-d]pyrimidine ring is stabilized in the binding cavity by π–π stacking and hydrogen bonds with key amino acid residues like Phe1047, Glu917, and Cys919. mdpi.com

Similarly, thiazolo[5,4-b]pyridine derivatives were docked on the c-KIT protein to understand their inhibitory mechanism. nih.gov These computational studies provide a rational basis for the structure-activity relationships observed and guide the design of more potent inhibitors.

Screening against Specific Biological Targets (e.g., Glycoprotein GPIIb/GPIIIa antagonism)

While there is no specific data on the screening of 2-(2-naphthyl) researchgate.netnih.govoxazolo[4,5-b]pyridine against the glycoprotein GPIIb/IIIa receptor, a related heterocyclic system has been explored for this purpose. The 1,2,4-triazolo[3,4-a]pyridine scaffold has been used as a conformationally constrained template to develop potent antagonists for the fibrinogen receptor (GPIIb/IIIa). nih.gov This work led to the discovery of compounds with favorable pharmacodynamic properties and oral bioavailability, highlighting the potential of fused pyridine-based heterocycles as antiplatelet agents. nih.gov

Exploration of Other In Vitro Bioactive Properties

Extensive literature searches were conducted to identify in vitro studies on the antiviral, anti-inflammatory, antioxidant, antileishmanial, antimalarial, and vasodilatory properties of 2-(2-naphthyl) researchgate.netresearchgate.netoxazolo[4,5-b]pyridine and its derivatives. Despite a thorough review of available scientific databases, no specific research detailing these particular biological activities for this exact compound could be located.

While the broader class of oxazolo[4,5-b]pyridine derivatives has been investigated for various pharmacological effects, and naphthyl-containing compounds have been explored in other contexts, the direct linkage of a 2-naphthyl group to the oxazolo[4,5-b]pyridine core in the context of the requested in vitro bioactivities is not documented in the currently available literature.

Research on related but distinct chemical structures does offer some insights into the potential activities of similar heterocyclic systems. For instance, studies on various 2-(substituted phenyl)oxazolo[4,5-b]pyridines have reported anti-inflammatory and analgesic properties. nih.gov Similarly, other fused pyridine heterocycles, such as those containing thiazole or pyrazole rings, have demonstrated a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. nih.govbiointerfaceresearch.com Naphthalene (B1677914) derivatives, as a general class, have also been investigated for a variety of bioactivities, including antiprotozoal and antiviral potential. nih.govnih.gov

However, it is crucial to note that these findings are not directly applicable to 2-(2-naphthyl) researchgate.netresearchgate.netoxazolo[4,5-b]pyridine. The specific combination of the oxazolo[4,5-b]pyridine scaffold with a naphthyl substituent at the 2-position creates a unique chemical entity, and its biological profile cannot be presumed from that of its constituent parts or related analogs.

Therefore, based on the current body of scientific literature, there is no specific data available to generate the requested in-depth article section, including data tables and detailed research findings, on the antiviral, anti-inflammatory, antioxidant, antileishmanial, antimalarial, or vasodilatory activities of 2-(2-naphthyl) researchgate.netresearchgate.netoxazolo[4,5-b]pyridine and its derivatives. Further experimental research would be required to elucidate the potential in vitro bioactive properties of this specific compound.

Structure Activity Relationship Sar Studies of 2 2 Naphthyl 1 2 Oxazolo 4,5 B Pyridine Analogues

Impact of Naphthalene (B1677914) Ring Modifications on Biological Activity and Selectivity

Research on related 2-aryl-oxazolopyridines and other naphthalene-containing heterocyclic compounds has shown that the nature and position of substituents on the aromatic ring system are critical for biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to target proteins.

Key Research Findings:

Substitution Position: The position of substituents on the naphthalene ring can significantly impact activity. For example, in related heterocyclic systems, substitution at certain positions may be more favorable for interacting with specific amino acid residues within a binding pocket.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modulate the bioactivity. Studies on similar bicyclic aromatic systems have shown that electron-rich or electron-deficient rings can be preferred depending on the nature of the target.

Steric Hindrance: The size of the substituent on the naphthalene ring can influence binding. Bulky substituents may either enhance binding by occupying a large hydrophobic pocket or decrease activity due to steric hindrance, preventing optimal orientation of the molecule within the active site.

Table 1: Postulated Impact of Naphthalene Ring Modifications on Biological Activity

ModificationPostulated Effect on Biological ActivityRationale
Introduction of hydroxyl or methoxy groupsPotential increase in activityCan form hydrogen bonds with target residues and alter solubility.
Addition of halogen atoms (F, Cl, Br)Variable effects; may increase lipophilicity and binding affinityCan engage in halogen bonding and alter electronic properties.
Incorporation of bulky alkyl groupsPotential for steric hindrance or enhanced hydrophobic interactionsDependent on the size and shape of the target's binding pocket.
Replacement with other bicyclic aromatic systems (e.g., quinoline, indole)Significant change in activity and selectivityAlters the overall shape, size, and electronic properties of the molecule.

Influence of Substituents on the Oxazole (B20620) Ring on Bioactivity

The oxazole ring serves as a central scaffold in the 2-(2-naphthyl) researchgate.nettandfonline.comoxazolo[4,5-b]pyridine (B1248351) structure, and its substitution pattern plays a pivotal role in defining the biological activities of its derivatives mdpi.com. The physicochemical properties of the oxazole ring can be fine-tuned by the introduction of various substituents, which in turn can affect the molecule's interaction with biological targets nih.gov.

Key Research Findings:

Steric Factors: The size and placement of substituents on the oxazole ring can impact the compound's ability to fit into the active site of a biological target. Bulky groups may lead to steric clashes, while smaller groups might be necessary for optimal binding.

Hydrogen Bonding Capacity: Substituents capable of forming hydrogen bonds (e.g., hydroxyl, amino groups) can enhance binding affinity and specificity if the target's active site contains complementary hydrogen bond donors or acceptors.

Table 2: General Influence of Oxazole Ring Substituents on Bioactivity of Oxazole Derivatives

Substituent TypeGeneral Influence on BioactivityExample
Small Alkyl GroupsCan enhance lipophilicity and van der Waals interactions.Methyl, Ethyl
Aryl GroupsMay increase activity through π-π stacking interactions.Phenyl, Substituted Phenyl
Electron-Withdrawing GroupsCan modulate the electronic properties of the ring system.Nitro, Cyano
Hydrogen Bond Donors/AcceptorsCan enhance binding affinity through specific interactions.Hydroxyl, Amino

Role of Pyridine (B92270) Ring Substitution Patterns on Activity and Specificity

The pyridine ring is a key component of the oxazolo[4,5-b]pyridine core, and its substitution pattern is a critical determinant of biological activity and specificity mdpi.comnih.gov. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, which can significantly influence the molecule's pharmacokinetic properties and target interactions nih.gov.

Key Research Findings:

Position of Substituents: The location of substituents on the pyridine ring can drastically alter the molecule's electronic and steric properties, leading to changes in biological activity. For instance, substitution at the 5-position has been found to be significant in improving the antifungal activity of some oxazolo(4,5-b)pyridine derivatives researchgate.net.

Nature of Substituents: The introduction of various functional groups, such as halogens, alkyl, alkoxy, and amino groups, can modulate the compound's lipophilicity, solubility, and ability to form specific interactions with target proteins.

Basicity of the Pyridine Nitrogen: Substituents on the pyridine ring can influence the basicity of the nitrogen atom, which can affect the compound's ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with the target.

Table 3: Effect of Pyridine Ring Substitutions on the Activity of Oxazolo[4,5-b]pyridine Analogues

Substituent/ModificationObserved Effect on Biological ActivityReference
Substitution at the 5-positionFound to be significant for improving antifungal activity. researchgate.net
Introduction of piperazine-linked amidesResulted in potent GSK-3β inhibitors with anti-inflammatory activity. nih.gov
General aryl substitutionsCan lead to compounds with anti-inflammatory and analgesic properties. nih.gov

Stereochemical Effects on Pharmacological Profiles and Target Interactions

Chirality plays a crucial role in the pharmacological and toxicological properties of many drugs researchgate.net. If a molecule contains a stereocenter, its enantiomers can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other mdpi.com. While the parent compound 2-(2-naphthyl) researchgate.nettandfonline.comoxazolo[4,5-b]pyridine is achiral, the introduction of certain substituents on any of the three ring systems can create a chiral center.

Key Research Findings:

Enantioselectivity in Biological Systems: Receptors, enzymes, and other biological targets are chiral environments, which can lead to stereoselective interactions with chiral molecules. This can result in one enantiomer being the active form (eutomer) while the other is less active or inactive (distomer).

Pharmacokinetic Differences: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to different plasma concentrations and durations of action for each enantiomer.

Chiral Separation: The separation of enantiomers is essential for evaluating their individual pharmacological and toxicological profiles. Techniques such as chiral chromatography are often employed for this purpose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity dmed.org.ua. These models can provide valuable insights into the structural features that are important for activity and can be used to predict the activity of new, unsynthesized compounds nih.gov.

Several QSAR studies have been conducted on oxazolo[4,5-b]pyridines and related heterocyclic compounds, particularly in the context of their antifungal activity researchgate.netnih.govresearchgate.net.

Key Research Findings:

Descriptor Importance: QSAR models for antifungal oxazolo[4,5-b]pyridines have highlighted the importance of topological and connectivity descriptors wisdomlib.org. These descriptors encode information about the size, shape, and branching of the molecule.

Model Predictivity: Robust QSAR models have been developed with good predictive power, as indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²) mdpi.com.

Applicability to Drug Design: The insights gained from QSAR models can guide the design of new analogues with potentially improved activity. For example, a QSAR study on antifungal heterocycles suggested that the oxazolo(4,5-b)pyridine ring system with a benzyl moiety at the 2-position was a favorable structure researchgate.net.

Table 4: Key Parameters in QSAR Modeling of Heterocyclic Antifungals

QSAR ParameterDescriptionSignificance
Descriptors Numerical values that represent the chemical structure (e.g., topological, electronic, steric).Identify the key molecular properties that influence biological activity.
Correlation Coefficient (r²) A measure of how well the model fits the training set data.Indicates the goodness of fit of the model.
Cross-Validated Coefficient (q²) A measure of the predictive ability of the model for new compounds.Assesses the robustness and predictive power of the QSAR model.
Applicability Domain The chemical space for which the model is expected to make reliable predictions.Defines the scope and limitations of the QSAR model.

These QSAR studies demonstrate the potential of in silico methods to accelerate the discovery and optimization of new bioactive 2-(2-naphthyl) researchgate.nettandfonline.comoxazolo[4,5-b]pyridine analogues.

Advanced Applications of 2 2 Naphthyl 1 2 Oxazolo 4,5 B Pyridine in Materials Science and Chemical Probes

Potential Applications as Organic Semiconductors

The fusion of an electron-deficient oxazolopyridine system with an electron-rich, π-conjugated naphthyl group in 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine (B1248351) suggests its potential as an organic semiconductor. Naphthyl- and other polycyclic aromatic hydrocarbon-substituted materials are known to be promising for use in organic electronics. The extended π-system of the naphthyl substituent can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.

Derivatives of dithienylnaphthalenes and quaterthiophenes featuring electron-withdrawing groups have demonstrated n-type semiconductor behavior, with electron mobilities reaching up to 0.57 cm²/V·s. rsc.org While the oxazolopyridine core is not as strongly electron-withdrawing as some of the groups in those studies, the principle of combining an aromatic core with electron-accepting moieties to create n-type semiconductors is well-established. Theoretical studies on related naphthyl- and anthryl-bithiophene derivatives have also been conducted to evaluate their potential as n-type semiconductors. researchgate.net The electronic properties of 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine would likely be tunable through further substitution on either the naphthyl or pyridyl rings, allowing for the optimization of its semiconductor performance.

Table 1: Representative Properties of Naphthyl-based Organic Semiconductors

Compound ClassHighest Occupied Molecular Orbital (HOMO)Lowest Unoccupied Molecular Orbital (LUMO)Application
Dithienylnaphthalenes-5.33 to -6.84 eV-2.19 to -2.39 eVn-type semiconductors
Naphthyridine Derivatives-5.33 to -6.84 eV-2.19 to -2.39 eVElectron-transport and hole-injecting/hole-transport materials

Note: The data presented is for related naphthyl-containing compounds and serves as an illustrative example of the potential properties of 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine.

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthalene (B1677914) moiety, combined with the potential for intramolecular charge transfer (ICT) upon excitation, makes 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine a strong candidate for the development of fluorescent probes and chemical sensors. Naphthalene derivatives are recognized for their excellent photophysical properties, including high quantum yields and good stability, making them suitable for fluorescence imaging. mdpi.com

The oxazolopyridine core itself has been utilized in the creation of fluorescent markers for imaging specific cellular organelles. nih.gov For instance, a fluorescent marker based on an oxazolopyridine and coumarin scaffold has been shown to be a dual-targetable probe for mitochondria and lipid droplets. nih.gov The sensitivity of such probes often arises from changes in their fluorescence emission in response to environmental factors like polarity, pH, or the presence of specific analytes. In the case of 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine, interaction with metal ions or biomolecules could modulate the ICT character, leading to a detectable change in fluorescence color or intensity.

A naphthalimide-based fluorescent probe, for example, was developed for the selective detection of biothiols, demonstrating the utility of naphthalene systems in sensing applications. rsc.org The fluorescence of this probe was initially quenched and then "turned on" in the presence of biothiols. rsc.org A similar mechanism could be envisioned for 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine-based probes.

Exploration in Organic Light-Emitting Diodes (OLEDs) as Hole-Transporting or Emissive Materials

The combination of a nitrogen-containing heterocycle and a stable aromatic hydrocarbon in 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine suggests its potential for use in Organic Light-Emitting Diodes (OLEDs). Depending on the final electronic properties, this compound could serve as either a hole-transporting material (HTM) or as an emissive material. The naphthyl group can contribute to a high glass transition temperature, which is desirable for the morphological stability of OLED devices.

The suitability of related nitrogen-containing heterocyclic compounds has been demonstrated. For example, 4,8-substituted 1,5-naphthyridines have been investigated as multifunctional materials for OLEDs, exhibiting blue fluorescence and possessing suitable energy levels for both electron-transport and hole-injecting/hole-transport roles. researchgate.net These materials show emission maxima in the range of 400–501 nm in the solid state. researchgate.net The emission color of 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine would be influenced by the degree of electronic communication between the oxazolopyridine and naphthyl moieties.

Table 2: Optoelectronic Properties of Substituted 1,5-Naphthyridines for OLEDs

CompoundAbsorption Max (λmaxAbs)Emission Max (λmaxEm) (Solid State)Optical Band Gap
1a-1h294–320 nm400–501 nm2.77–3.79 eV

Note: This data for 4,8-substituted 1,5-naphthyridines illustrates the range of photophysical properties that can be expected from related heterocyclic systems. researchgate.net

Utility as Chemical Tools for Fundamental Biological Research

The oxazolo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govresearchgate.net This suggests that 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine could also exhibit interesting biological properties, making it a valuable tool for fundamental biological research.

The introduction of the naphthyl group could influence the compound's lipophilicity, membrane permeability, and potential for π-stacking interactions with biological targets such as DNA or proteins. The use of oxazolopyridine derivatives as fluorescent markers for cellular imaging, as mentioned previously, is a direct application in biological research. nih.gov By tagging specific biomolecules or localizing within particular cellular compartments, such compounds can help to elucidate biological processes.

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms in the pyridine (B92270) and oxazole (B20620) rings of 2-(2-naphthyl) nih.govresearchgate.netoxazolo[4,5-b]pyridine provide potential coordination sites for metal ions. This makes the compound a candidate for use as a ligand in coordination chemistry. The design of ligands is crucial for the development of new catalysts, functional materials, and therapeutic agents.

Axially chiral oxazoline-carbene ligands that incorporate an N-naphthyl framework have been successfully synthesized and their coordination with gold(I) has been studied. nih.gov This demonstrates that the combination of oxazoline and naphthyl groups can lead to structurally interesting and potentially useful metal complexes. The rigid and planar structure of the oxazolo[4,5-b]pyridine core, along with the steric and electronic influence of the naphthyl substituent, could lead to the formation of metal complexes with specific geometries and reactivity. Furthermore, metal complexes incorporating naphthalene-based ligands have been investigated for their biological activity. mdpi.comnih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Methodologies for Complex Analogues

While the synthesis of oxazolo[4,5-b]pyridine (B1248351) derivatives has been described, the development of more sophisticated and efficient synthetic routes remains a critical area of investigation. researchgate.net Future efforts should focus on methodologies that allow for the facile and diverse functionalization of both the naphthalene (B1677914) and oxazolopyridine rings. The exploration of green chemistry principles in the synthesis of such heterocycles is also a significant avenue for future research, aiming to reduce hazardous waste and improve reaction times. frontiersin.orgakinik.com

Key areas for advancement include:

Combinatorial Synthesis: The development of combinatorial approaches to generate libraries of 2-(2-naphthyl) hyphadiscovery.comekb.egoxazolo[4,5-b]pyridine analogues would accelerate the discovery of compounds with optimized biological activities. researchgate.net

Late-Stage Functionalization: Methodologies that permit the modification of the core scaffold in the later stages of synthesis are highly desirable for the rapid generation of diverse derivatives.

Asymmetric Synthesis: For analogues exhibiting chirality, the development of stereoselective synthetic methods is crucial to isolate and evaluate the biological activity of individual enantiomers.

Synthetic ApproachPotential AdvantagesKey Challenges
Multicomponent Reactions Increased efficiency, atom economy, and molecular diversity.Identification of suitable reaction conditions and starting materials.
Photocatalysis Mild reaction conditions, high selectivity, and access to novel bond formations. alliedacademies.orgacs.orgSubstrate scope limitations and scalability.
Flow Chemistry Enhanced safety, reproducibility, and scalability.Initial setup costs and optimization of reaction parameters.

Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level

Understanding the precise molecular interactions between 2-(2-naphthyl) hyphadiscovery.comekb.egoxazolo[4,5-b]pyridine and its biological targets is paramount for rational drug design. While the biological activities of related compounds have been reported, detailed mechanistic studies at the atomic level are often lacking. nih.govnih.gov

Future research should prioritize:

X-ray Crystallography and Cryo-Electron Microscopy: These techniques can provide high-resolution structural information of the compound bound to its target protein, revealing key binding interactions.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction.

Molecular Modeling: In silico docking and molecular dynamics simulations can predict binding modes and guide the design of analogues with improved affinity and selectivity. researchgate.net

Exploration of Undiscovered Application Areas Beyond Current Scope

The structural motifs present in 2-(2-naphthyl) hyphadiscovery.comekb.egoxazolo[4,5-b]pyridine suggest a broad range of potential biological activities that remain to be explored. Naphthyl-containing heterocycles have shown promise in diverse therapeutic areas, including oncology and infectious diseases. ekb.egnih.govresearchgate.net The oxazolopyridine core is also a component of molecules with a variety of biological functions. nih.gov

Potential new application areas to investigate include:

Neurodegenerative Diseases: The planar aromatic nature of the naphthyl group could facilitate intercalation into amyloid fibrils, suggesting a potential role in diseases like Alzheimer's.

Antiviral Agents: The fused heterocyclic system may offer a scaffold for the development of inhibitors of viral enzymes.

Agrochemicals: Heterocyclic compounds are widely used in agriculture, and analogues of 2-(2-naphthyl) hyphadiscovery.comekb.egoxazolo[4,5-b]pyridine could be explored for their potential as herbicides or fungicides.

Advanced Integration of Computational and Experimental Approaches for Rational Design and Optimization

The synergy between computational and experimental methods is a powerful paradigm in modern drug discovery. frontiersin.orgalliedacademies.orgnih.gov For 2-(2-naphthyl) hyphadiscovery.comekb.egoxazolo[4,5-b]pyridine, a more profound integration of these approaches will be instrumental in accelerating the development of optimized analogues.

Key strategies for integration include:

Virtual Screening: Utilizing computational models to screen large virtual libraries of analogues can prioritize compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to identify the key structural features that govern biological activity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity can guide the design of novel scaffolds.

Integrated ApproachObjectiveExpected Outcome
Docking and Synthesis To design and synthesize compounds with improved binding to a specific target.Potent and selective inhibitors.
QSAR and Biological Testing To understand the relationship between chemical structure and biological activity.Predictive models for analogue design.
Molecular Dynamics and Biophysical Analysis To elucidate the dynamic nature of the drug-target interaction.A deeper understanding of the binding mechanism.

Investigation of Metabolites and Biotransformation Pathways (excluding human clinical data)

Understanding the metabolic fate of 2-(2-naphthyl) hyphadiscovery.comekb.egoxazolo[4,5-b]pyridine is crucial for its development as a potential therapeutic agent. The biotransformation of five-membered aromatic heterocyclic rings is a complex area of study, with various enzymatic pathways involved. nih.gov The metabolic stability of heterocycles can often be improved by strategic chemical modifications. acs.org

Future research in this area should focus on:

In Vitro Metabolic Studies: Incubating the compound with liver microsomes or hepatocytes from various species can identify the major metabolic pathways and the enzymes responsible (e.g., cytochrome P450s). hyphadiscovery.com

Metabolite Identification: Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) to isolate and characterize the structure of metabolites.

Reactive Metabolite Screening: Assessing the potential for the formation of reactive metabolites that could lead to toxicity.

Five-membered nitrogen-containing heterocycles can undergo various metabolic transformations, including oxidation and ring-opening reactions. hyphadiscovery.com The specific biotransformations are influenced by the nature and arrangement of the heteroatoms within the ring. hyphadiscovery.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine?

  • Methodological Answer :

  • Microwave-assisted synthesis : Utilize SBA-Pr-NH₂ as a nanocatalyst under solvent-free conditions at 80–100°C for 15–30 minutes, achieving yields of 85–92%. This method reduces reaction time and improves regioselectivity .
  • Traditional cyclization : React 2-amino-3-hydroxypyridine derivatives with 2-naphthoyl chloride in POCl₃ under reflux (105–110°C for 3 hours), followed by amination with aryl/alkyl amines in dioxane .

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer :

  • Elemental analysis : Confirm empirical formula (e.g., C₁₆H₁₁N₂O).
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and oxazole ring carbons (δ 150–160 ppm).
  • LC-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 255.1) and quantify impurities (<0.5%) .

Q. What are the stability considerations during storage and handling?

  • Methodological Answer :

  • Store in sealed, light-resistant containers under inert gas (e.g., N₂) at room temperature (20–25°C). Avoid moisture and static discharge, as oxazolo derivatives are prone to hydrolysis and decomposition .

Advanced Research Questions

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Methodological Answer :

  • Comparative bioassays : Test under standardized conditions (e.g., MIC assays for antimicrobial activity against S. aureus and E. coli at 10–100 µg/mL ).
  • In vitro models : Use RAW 264.7 macrophages to assess anti-inflammatory activity via TNF-α inhibition. Discrepancies may arise from substituent effects or assay protocols .

Q. What strategies optimize reaction yields when introducing electron-deficient substituents to the naphthyl group?

  • Methodological Answer :

  • Catalyst screening : Compare SBA-Pr-NH₂ (85% yield) vs. zeolites (60–70% yield) under microwave irradiation .
  • Solvent optimization : Use DMF or THF to enhance solubility of polar intermediates.
  • Sonication-assisted mixing : Improve mass transfer for sterically hindered reactions (e.g., nitro or bromo substituents) .

Q. How do substituents influence photophysical properties (e.g., fluorescence)?

  • Methodological Answer :

  • DFT calculations : Analyze HOMO-LUMO gaps to predict absorbance/emission wavelengths. Electron-withdrawing groups (e.g., -NO₂) redshift absorption maxima by 20–30 nm .
  • UV-Vis/fluorescence spectroscopy : Compare λₑₓ/λₑₘ profiles in solvents of varying polarity (e.g., ethanol vs. cyclohexane) .

Q. What analytical approaches validate reaction intermediates in multi-step syntheses?

  • Methodological Answer :

  • In-situ monitoring : Use FT-IR to track carbonyl (1700 cm⁻¹) or amine (3300 cm⁻¹) intermediates.
  • HPLC-MS : Isolate and characterize transient species (e.g., Schiff bases) with retention time <5 minutes .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for oxazolo[4,5-b]pyridine synthesis?

  • Methodological Answer :

  • Controlled reproducibility studies : Replicate reactions using identical catalysts (e.g., SBA-Pr-NH₂) and purity grades of POCl₃.
  • Kinetic profiling : Compare activation energies (Eₐ) via Arrhenius plots under varying temperatures .

Methodological Tables

Parameter Microwave Synthesis Traditional Synthesis
Reaction Time15–30 minutes3–6 hours
Yield85–92%70–80%
CatalystSBA-Pr-NH₂POCl₃
Key AdvantageSolvent-free, high regioselectivityScalability (>10 g batches)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.